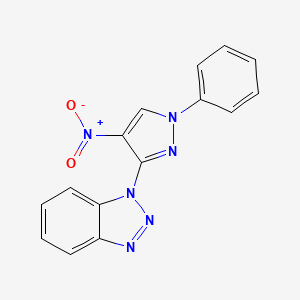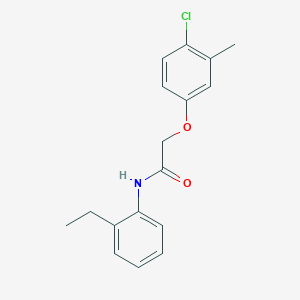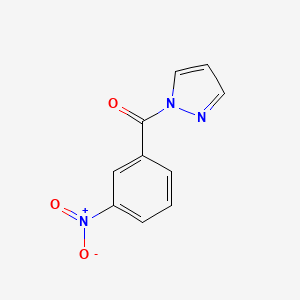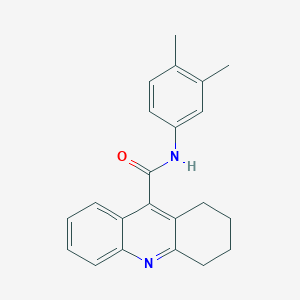![molecular formula C13H20N2O4S B5725991 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as phosphodiesterase type 5 inhibitors, which are commonly used to treat erectile dysfunction. However, recent studies have shown that BAY 41-2272 has a much broader range of applications, including the treatment of pulmonary hypertension, cancer, and neurological disorders.
Mechanism of Action
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 works by inhibiting the enzyme phosphodiesterase type 5, which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the body. By inhibiting this enzyme, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 increases the levels of cGMP, which leads to relaxation of smooth muscle cells and improved blood flow.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has a number of biochemical and physiological effects on the body. In addition to its vasodilatory effects, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. It also has a positive effect on the cardiovascular system, reducing blood pressure and improving cardiac output.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 in lab experiments is its ability to selectively inhibit phosphodiesterase type 5, making it a useful tool for studying the effects of cGMP on various physiological processes. However, like all drugs, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has limitations in terms of its specificity and potential off-target effects. It is important to carefully design experiments and controls to ensure that any observed effects are due to the specific action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272.
Future Directions
There are numerous potential future directions for research involving N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272. One area of interest is the development of new and more specific phosphodiesterase type 5 inhibitors for the treatment of various medical conditions. Another area of interest is the use of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 and its potential effects on various physiological systems.
Synthesis Methods
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 can be synthesized using a multi-step process involving the reaction of 2-methoxyacetic acid with 4-nitrobenzenesulfonyl chloride, followed by reduction with hydrogen gas and the addition of tert-butylamine. The final product is purified using chromatography techniques to obtain a highly pure form of N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272.
Scientific Research Applications
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been extensively studied for its potential therapeutic applications in various medical fields. In pulmonary hypertension, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to relax pulmonary arteries and improve blood flow, leading to a reduction in pulmonary arterial pressure. In cancer research, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide 41-2272 has been shown to improve cognitive function and reduce inflammation in the brain.
properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)15-20(17,18)11-7-5-10(6-8-11)14-12(16)9-19-4/h5-8,15H,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURLSPCUTGYKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)

![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)


![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)